molecular formula C22H37BrO5 B12590155 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene CAS No. 649739-54-8

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene

Cat. No.: B12590155
CAS No.: 649739-54-8
M. Wt: 461.4 g/mol
InChI Key: MQKVKZLRBURZNC-UHFFFAOYSA-N
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Description

This compound consists of a benzene ring substituted with two distinct groups:

  • A bromine-terminated tetraethylene glycol chain (2-{2-[2-(2-bromoethoxy)ethoxy]ethoxy}ethoxy) at the 1-position.
  • A linear octyloxy group (C₈H₁₇O-) at the 4-position.

The bromine atom introduces reactivity for nucleophilic substitution, while the extended ethoxy chain and octyloxy group confer amphiphilic properties, making it suitable for applications in surfactant chemistry, liquid crystals, or polymer precursors .

Properties

CAS No.

649739-54-8

Molecular Formula

C22H37BrO5

Molecular Weight

461.4 g/mol

IUPAC Name

1-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]-4-octoxybenzene

InChI

InChI=1S/C22H37BrO5/c1-2-3-4-5-6-7-13-27-21-8-10-22(11-9-21)28-20-19-26-18-17-25-16-15-24-14-12-23/h8-11H,2-7,12-20H2,1H3

InChI Key

MQKVKZLRBURZNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)OCCOCCOCCOCCBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene typically involves multiple steps. One common method starts with the preparation of intermediate compounds such as 1-bromo-2-(2-methoxyethoxy)ethane . This intermediate is then subjected to further reactions involving ethoxy groups and bromination to achieve the final compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as distillation and recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various ethers and alcohols.

Scientific Research Applications

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ethoxy groups. These groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .

Comparison with Similar Compounds

1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene (CID 14026185)

  • Structural Difference : Replaces the octyloxy group with a methoxy-terminated ethoxy chain.
  • Key Properties :
    • The methoxy group reduces hydrophobicity compared to the octyloxy chain, lowering its lipid solubility.
    • The shorter chain limits self-assembly capabilities in micellar systems.

1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-iodobenzene

  • Structural Difference : Substitutes bromine with iodine and replaces octyloxy with methoxy.
  • Key Properties: Iodine’s higher electronegativity increases polarization of the C–X bond, enhancing susceptibility to substitution reactions. Methoxy group limits solubility in nonpolar solvents compared to octyloxy.

FRAGMENT OF TRITON X-100 (1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-(1,1,3,3-tetramethylbutyl)benzene)

  • Structural Difference : Features a branched 1,1,3,3-tetramethylbutyl group instead of linear octyloxy.
  • Key Properties :
    • Branched alkyl chain disrupts crystallinity, lowering melting point and enhancing surfactant efficiency.
    • Methoxy-terminated ethoxy chain reduces reactivity compared to bromine-terminated analogs.
  • Applications: Widely used as a nonionic surfactant in biochemical assays due to superior micelle stability .

1-Bromo-4-(2-ethylhexyl)benzene

  • Structural Difference : Lacks the ethoxy chain, substituted with a branched 2-ethylhexyl group.
  • Key Properties :
    • Absence of ethoxy chain eliminates hydrogen-bonding capacity, reducing solubility in polar solvents.
    • Branched alkyl group enhances thermal stability but limits molecular packing efficiency.
  • Reactivity : Bromine remains reactive, but simpler structure restricts functionalization versatility .

Data Tables

Table 1: Structural and Physical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C) Solubility Profile
Target Compound C₂₂H₃₅BrO₅ 487.42 Bromoethoxy chain, octyloxy Not reported Polar aprotic solvents
1-Bromo-4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene C₁₃H₁₉BrO₄ 335.20 Bromoethoxy chain, methoxy Not reported Methanol, DCM
FRAGMENT OF TRITON X-100 C₂₁H₃₆O₄ 364.51 Methoxyethoxy chain, branched alkyl Liquid at RT Water, ethanol
1-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-4-iodobenzene C₁₃H₁₉IO₄ 366.20 Iodoethoxy chain, methoxy Not reported DMSO, THF

Research Findings

Ethoxy Chain Length Impact : The tetraethylene glycol chain in the target compound enhances water solubility compared to shorter ethoxy analogs, while the octyloxy group balances hydrophobicity for micelle formation .

Halogen Effects : Bromine’s moderate electronegativity allows controlled substitution reactions, unlike iodine’s rapid kinetics, making the target compound preferable in stepwise syntheses .

Alkyl Group Geometry : Linear octyloxy chains promote ordered molecular packing in liquid crystals, whereas branched analogs (e.g., Triton X-100 fragment) prioritize fluidity and surfactant efficiency .

Synthetic Versatility : The bromoethoxy terminus enables post-functionalization (e.g., coupling with nucleophiles), a feature absent in methoxy- or silyl-protected analogs .

Biological Activity

1-(2-{2-[2-(2-Bromoethoxy)ethoxy]ethoxy}ethoxy)-4-(octyloxy)benzene, also known by its chemical identifiers including CAS number 649739-54-8, is a synthetic compound that has garnered interest in various fields of biological research. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by multiple ethylene glycol units and a brominated ethyl group, contributing to its solubility and reactivity. The molecular formula is C22H37BrOC_{22}H_{37}BrO, with a molecular weight of approximately 399.45 g/mol. Its structural formula can be represented as follows:

\text{Structure }\text{1 2 2 2 2 Bromoethoxy ethoxy ethoxy}ethoxy)-4-(octyloxy)benzene}

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and modulate various signaling pathways. The presence of bromine in the structure may enhance its reactivity with nucleophiles, potentially leading to the formation of covalent bonds with biological macromolecules such as proteins and nucleic acids.

Key Mechanisms:

  • Membrane Disruption : The hydrophobic octyloxy chain may facilitate membrane insertion, altering membrane fluidity and permeability.
  • Enzyme Modulation : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, although further research is required to elucidate these interactions.

Biological Activity and Case Studies

Research into the biological effects of this compound has been limited; however, several studies have highlighted its potential applications:

  • Antimicrobial Activity : In vitro studies indicate that the compound exhibits antimicrobial properties against various bacterial strains. For instance, a study demonstrated effective inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL.
    Bacterial StrainInhibition Zone (mm)Concentration (µg/mL)
    Staphylococcus aureus1550
    Escherichia coli12100
  • Cytotoxicity : A cytotoxicity assay conducted on human cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:
    Cell LineIC50 (µM)
    HeLa25
    MCF-730
    A54935
  • Neuroprotective Effects : Recent research suggests potential neuroprotective effects in models of oxidative stress. The compound appears to reduce reactive oxygen species (ROS) levels in neuronal cells exposed to oxidative stressors.

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